3-(Dimethylamino)cyclobutan-1-ol

描述

Overview of Cyclobutane (B1203170) Derivatives in Contemporary Organic Chemistry Research

Cyclobutane derivatives are valuable building blocks in modern organic synthesis. acs.org Their utility stems from the inherent ring strain of the four-membered ring, which facilitates selective bond cleavage under specific reaction conditions. acs.org This reactivity allows for a variety of transformations, including ring-opening, ring-expansion, and ring-contraction reactions, providing access to a diverse array of acyclic and cyclic compounds. acs.orgacs.org The development of new synthetic methods, particularly catalyzed [2+2] cycloadditions, has made a wide range of cyclobutane derivatives readily accessible. acs.orgbaranlab.org These compounds serve as precursors to more complex molecules, including natural products and pharmacologically active agents. baranlab.orgscispace.com The stereochemistry of these derivatives can often be controlled with a high degree of precision, further enhancing their synthetic value. acs.org

Unique Structural Features and Stereochemical Considerations of 3-(Dimethylamino)cyclobutan-1-ol (B1456704) (e.g., cis/trans isomers)

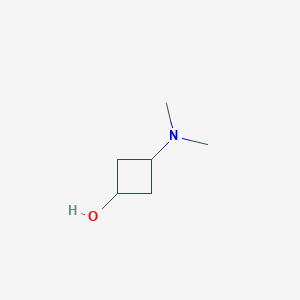

The molecular structure of this compound is defined by a four-membered cyclobutane ring, which imparts significant angle strain compared to larger ring systems. The molecule has the chemical formula C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol . Key functional groups, the hydroxyl (-OH) and the dimethylamino (-N(CH₃)₂), are attached to the cyclobutane core. These groups are crucial to the compound's chemical behavior, with the hydroxyl group capable of forming hydrogen bonds and the dimethylamino group acting as a base or nucleophile.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | ~115.17 g/mol |

| Key Functional Groups | Hydroxyl (-OH), Dimethylamino (-N(CH₃)₂) |

| Stereoisomers | cis and trans |

Historical Development and Initial Research Involving Aminocyclobutanol Compounds

The synthesis of organic compounds has a rich history, dating back to the 19th century with discoveries that challenged the notion of a "life force" being necessary for their creation. mcgill.ca The development of synthetic methodologies has since accelerated, driven by advancements in various areas of chemistry. Early research into aminocyclobutanol compounds was often part of the broader exploration of cyclobutane chemistry. The synthesis of 2-aminocyclobutanone derivatives, for example, has been reported through the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with various nitrogen nucleophiles under acidic conditions. luc.edu A common and well-documented method for preparing compounds like this compound is the reductive amination of a cyclobutanone (B123998) derivative with the corresponding amine. This involves the nucleophilic addition of the amine to the carbonyl group, followed by reduction.

Current Research Focus and Unaddressed Areas in the Chemistry of this compound

Current research on this compound and related aminocyclobutanol derivatives appears to be focused on their utility as synthetic intermediates. chemistryviews.org These compounds serve as scaffolds for creating more complex molecules, including those with potential biological activity. chemistryviews.org For instance, cyclobutane β-amino acids are used in the construction of peptidomimetics. chemistryviews.org The cis and trans isomers of this compound are valuable for the enantioselective synthesis of other bioactive molecules.

While the synthetic utility of these compounds is being explored, there are areas that remain less addressed. Detailed investigations into the specific reaction mechanisms and kinetics of reactions involving this compound are not extensively documented in the provided search results. Furthermore, while its use as a building block is established, comprehensive studies on the physical organic properties, such as the precise conformational preferences of the different isomers in various solvents, could be an area for further investigation.

Scope and Objectives of the Academic Research Review on the Chemical Compound

This review aims to provide a comprehensive overview of the chemical compound this compound based on the existing scientific literature. The primary objectives are to:

Detail the structural and stereochemical features of the molecule.

Summarize the historical context of its synthesis and the broader class of aminocyclobutanol compounds.

Outline its current applications in organic synthesis.

Identify areas where further research could deepen the understanding of its chemical properties and potential applications.

This review will strictly focus on the chemical nature of this compound and will not include information on dosage, administration, or safety profiles. The content will be presented in a professional and authoritative tone, adhering to the specified outline.

Structure

3D Structure

属性

IUPAC Name |

3-(dimethylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAWMBIBGQABHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275435 | |

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905821-42-3 | |

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Synthetic Methodologies for 3 Dimethylamino Cyclobutan 1 Ol

Retrosynthetic Strategies for the Construction of the 3-(Dimethylamino)cyclobutan-1-ol (B1456704) Scaffold

Retrosynthetic analysis of this compound reveals several logical bond disconnections that point to plausible synthetic pathways. The most direct approach involves functional group interconversion, disconnecting the C-N and C-O bonds to a cyclobutanone (B123998) precursor. This strategy highlights the importance of cyclobutanone derivatives as key starting materials. Another key disconnection breaks the four-membered ring itself, suggesting cycloaddition reactions as a powerful tool for constructing the cyclobutane (B1203170) core. These retrosynthetic considerations form the basis for the established synthetic methods discussed below.

Established Approaches for the Synthesis of this compound

The most prevalent and well-documented method for synthesizing this compound is the reductive amination of a suitable cyclobutanone precursor with dimethylamine (B145610). This one-pot reaction combines the formation of an iminium ion intermediate with its subsequent reduction to the desired amine.

The efficiency of the reductive amination is highly dependent on the choice of reducing agent and the reaction conditions. acsgcipr.org Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly employed reducing agents for this transformation. commonorganicchemistry.com

Sodium Borohydride (NaBH₄): This reagent is a robust and cost-effective choice. However, since it can also reduce the starting ketone, the imine or iminium ion intermediate is often pre-formed before the addition of NaBH₄. commonorganicchemistry.comsynplechem.com Common solvents for this reaction include methanol (B129727) and ethanol.

Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder and more selective for the reduction of the iminium ion over the ketone. chemistrysteps.com This allows for the reaction to be carried out in a single step where the ketone, amine, and reducing agent are all present. synplechem.com The reaction is often performed in methanol. organic-chemistry.org Lewis acids, such as zinc chloride (ZnCl₂), can sometimes be added to enhance the reactivity of less reactive substrates. commonorganicchemistry.com

Catalytic Hydrogenation: An alternative to hydride-based reducing agents is catalytic hydrogenation. acsgcipr.org This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include the stoichiometry of the reactants, pH, temperature, and reaction time. For instance, using an excess of the amine can help drive the equilibrium towards the formation of the iminium ion.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages | Typical Solvents |

| Sodium Borohydride (NaBH₄) | Cost-effective, readily available. | Can reduce the starting ketone; often requires a two-step procedure. commonorganicchemistry.comsynplechem.com | Methanol, Ethanol. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ion reduction, allowing for a one-pot reaction. synplechem.comchemistrysteps.com | More toxic and expensive than NaBH₄. | Methanol. commonorganicchemistry.comorganic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | "Greener" alternative, avoids hydride reagents. | May require specialized equipment for handling hydrogen gas. | Tetrahydrofuran (THF), Dichloromethane (DCM). |

The reductive amination process begins with the nucleophilic attack of dimethylamine on the carbonyl carbon of the cyclobutanone precursor. libretexts.org This is followed by the elimination of a water molecule to form an iminium ion intermediate. acsgcipr.orglibretexts.org The subsequent reduction of this electrophilic iminium ion by a hydride source, such as NaBH₄ or NaBH₃CN, or through catalytic hydrogenation, yields the final this compound product. chemistrysteps.comlibretexts.org The mechanism is sensitive to pH; acidic conditions can protonate the carbonyl group, activating it for nucleophilic attack, but can also protonate the amine, rendering it non-nucleophilic. nih.gov Therefore, careful control of pH is often necessary to achieve optimal results.

Nucleophilic substitution reactions offer another viable route to aminocyclobutanols. This approach typically involves the reaction of a cyclobutanol (B46151) derivative bearing a suitable leaving group with an amine nucleophile. For instance, a compound like 3-chlorocyclobutan-1-ol (B2844853) could theoretically react with dimethylamine to produce this compound. The success of this method hinges on the reactivity of the substrate and the nucleophilicity of the amine. In some cases, the reaction may require elevated temperatures and the use of a base to neutralize the acid generated during the reaction. youtube.comyoutube.com

[2+2] cycloaddition reactions are a powerful and convergent strategy for the construction of the cyclobutane ring system. nih.govnumberanalytics.com This approach involves the reaction of two two-atom components, such as an alkene and a ketene (B1206846) or a keteniminium ion, to form the four-membered ring directly. researchgate.net For the synthesis of this compound precursors, a relevant example would be the [2+2] cycloaddition of a keteniminium salt with an appropriate alkene, followed by reduction. researchgate.net The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reactants and reaction conditions, making it a versatile tool for accessing a variety of substituted cyclobutanes. ru.nl While this method provides a direct entry into the cyclobutane framework, subsequent functional group manipulations would be necessary to arrive at the target molecule. researchgate.net

Reductive Amination of Cyclobutanone Precursors

Stereoselective and Diastereoselective Synthesis of this compound Isomers

The spatial arrangement of the dimethylamino and hydroxyl groups on the cyclobutane ring gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers. Control over this stereochemistry is critical as different isomers can exhibit distinct biological activities.

The relative orientation of the substituents on the cyclobutane ring is a key challenge in the synthesis of this compound. The primary route to this compound is the reduction of 3-(dimethylamino)cyclobutanone. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the product.

Strategic control over the cis/trans relationship has been demonstrated in related cyclobutane systems. For instance, the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (NaBH₄) has been shown to favor the formation of the cis-1,3-disubstituted cyclobutane product. nih.gov In this case, careful control of acidic impurities was found to be crucial for enhancing the diastereomeric ratio, which could be further improved by recrystallization. nih.gov

Another approach involves photochemical methods. In the synthesis of cyclobutanol oximes via photocyclization, the choice of solvent was shown to influence the diastereoselectivity, with different solvents favoring either the cis or trans ring closure. acs.org The stereochemical outcome is typically assigned using nuclear magnetic resonance (NMR) spectroscopy, where the coupling constants between vicinal protons on the cyclobutane ring can distinguish between cis and trans isomers. acs.org For the synthesis of this compound, this implies that reducing the precursor ketone under different solvent conditions or with various hydride reagents could steer the reaction toward the desired diastereomer.

Producing enantiomerically pure versions of cis- or trans-3-(Dimethylamino)cyclobutan-1-ol requires enantioselective strategies. These can involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

Catalytic Asymmetric Synthesis: Modern organic synthesis provides several powerful methods for constructing chiral cyclobutane rings.

[2+2] Cycloadditions: The enantioselective [2+2] cycloaddition of alkenes is a direct method for forming chiral cyclobutane structures. chemistryviews.orgnih.gov For example, a novel oxazaborolidine catalyst has been successfully used to promote the cycloaddition between alkenes and allenoates, yielding chiral geminal dimethylcyclobutanes with high enantioselectivity (up to 97:3 enantiomeric ratio). nih.gov Similarly, iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition has been developed to produce enantioenriched cyclobutane derivatives. chemistryviews.org These strategies could be adapted to use starting materials that would yield the this compound scaffold.

Asymmetric Reductive Amination: A more direct approach involves the asymmetric reductive amination of a suitable ketone precursor. This can be achieved using chiral transition metal catalysts or, increasingly, through biocatalysis. Engineered imine reductases (IREDs) have shown exceptional ability to catalyze the asymmetric reductive amination of ketones to yield chiral amines with high enantiomeric excess (>99% ee). rsc.orgacs.org A three-enzyme cascade system has been developed for the deracemization of racemic β-amino alcohols, achieving high conversions (>90%) and excellent optical purity (>99% ee). acs.org Such enzymatic systems could be applied to the racemic mixture of this compound or used to asymmetrically reduce 3-(dimethylamino)cyclobutanone.

Chiral Auxiliaries: Another established method involves attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a reaction. For instance, Evans oxazolidinones have been used in stereoselective [2+2] photodimerization reactions to create functionalized cyclobutane rings with up to 99% enantiocontrol after the auxiliary is removed. rsc.org

Modern Innovations in this compound Synthesis

Recent advances in synthetic chemistry focus on improving the efficiency, safety, and environmental impact of chemical processes. These innovations are highly relevant to the synthesis of this compound.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uv.esrsc.org Key to this is the use of catalysis.

Catalytic Hydrogenation: Instead of stoichiometric reducing agents like sodium borohydride, which generate significant salt waste, catalytic hydrogenation with molecular hydrogen (H₂) is a much more atom-economical and sustainable alternative. rsc.org Heterogeneous catalysts, such as ruthenium on carbon (Ru/C) or platinum-based catalysts, are effective for reductive aminations and can be easily separated from the reaction mixture and reused. encyclopedia.pub

Visible-Light Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing area of green chemistry. A method for synthesizing amino alcohols has been developed that uses a photocatalyst and visible light to couple N-aryl amino acids with carbonyl compounds in water at room temperature. rsc.orgpatsnap.com This approach avoids harsh conditions and organic solvents. rsc.org

Solid Acid Catalysts: Novel solid acid catalysts, such as TiO₂−ZrO₂ mixed oxides, have been used for the regioselective synthesis of β-amino alcohols in water. acs.org These heterogeneous catalysts are easily recoverable and reusable, contributing to a greener process.

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, especially for industrial-scale production.

Enhanced Efficiency and Safety: Flow reactors provide superior heat and mass transfer, allowing for reactions to be run at higher temperatures and pressures safely. This often leads to dramatically reduced reaction times—from hours in batch to minutes in flow—and higher yields. rsc.orgresearchgate.net

Scalability: Scaling up a flow process is typically more straightforward than a batch reaction. Instead of using larger, more hazardous reactors, the system can simply be run for a longer duration. almacgroup.com A flow process for producing cyclobutene (B1205218) derivatives (precursors to cyclobutanes) using LED technology was readily scaled to produce multigram quantities. almacgroup.comresearchgate.net

Improved Selectivity: The precise control over reaction parameters in a flow system can lead to improved selectivity. In a study on [2+2] photocycloaddition to form cyclobutanes, continuous flow conditions not only reduced reaction times significantly but also resulted in higher chemical yields compared to batch reactions. rsc.orgresearchgate.net This technology is well-suited for the industrial synthesis of this compound, enhancing efficiency, reproducibility, and safety.

Comparative Analysis of Synthetic Routes: Efficiency, Yields, and Scalability

The selection of a synthetic route for this compound depends on a comparative analysis of various factors, including reaction efficiency, product yield, stereochemical control, cost, safety, and scalability.

The traditional approach, batch reductive amination using a chemical reductant like NaBH₄, is experimentally simple and does not require specialized equipment, making it suitable for lab-scale synthesis. orgsyn.org However, it can suffer from over-alkylation, and the use of stoichiometric reagents leads to lower atom economy and significant waste generation. rsc.orgmasterorganicchemistry.com

Catalytic reductive amination using H₂ gas and a heterogeneous catalyst (e.g., Ru/C, Pt/C) represents a greener alternative. rsc.org It offers higher atom economy and easier product purification. While highly scalable and efficient, this method requires specialized high-pressure hydrogenation equipment.

Biocatalytic methods , such as those using imine reductases (IREDs), offer unparalleled stereoselectivity under mild, aqueous conditions, making them ideal for producing enantiomerically pure isomers. rsc.orgacs.org While catalyst cost and development can be a factor, the high selectivity and green conditions are significant advantages. Scalability is improving, with many enzymatic processes now used for the industrial production of pharmaceuticals.

Continuous flow synthesis stands out for its scalability, efficiency, and safety. researchgate.netalmacgroup.com When combined with photochemical or catalytic methods, it can drastically reduce reaction times and improve yields. For example, a photochemical [2+2] cycloaddition to form a cyclobutane ring saw the yield increase from 73% in 60 minutes in a batch reactor to 88% in the same time using a flow setup. rsc.org The initial investment in equipment is higher, but for large-scale production, the gains in productivity and consistency are often decisive.

Table 1: Comparative Overview of Synthetic Methodologies for Cyclobutane Amino Alcohols

| Synthetic Route | Typical Reagents/Catalyst | Key Advantages | Key Disadvantages | Representative Yield | Scalability |

|---|---|---|---|---|---|

| Batch Reductive Amination | Cyclobutanone, Dimethylamine, NaBH₄ or NaBH₃CN | Experimentally simple, no special apparatus required. orgsyn.org | Lower atom economy, potential for over-alkylation, waste generation. masterorganicchemistry.com | ~70-85% | Good for lab-scale, challenging for large-scale. |

| Catalytic Hydrogenation | Cyclobutanone, Dimethylamine, H₂, Ru/C or Pt/C | High atom economy, clean reaction, catalyst is reusable. rsc.org | Requires high-pressure hydrogenation equipment. | >90% researchgate.net | Excellent for large-scale industrial production. |

| Biocatalytic Reductive Amination | Ketone, Amine, Imine Reductase (IRED), Cofactor regeneration system | Excellent enantioselectivity (>99% ee), mild aqueous conditions, green. acs.org | Enzyme cost/availability, requires specialized biological expertise. | >95% conversion rsc.org | Increasingly scalable for industrial applications. |

| Continuous Flow Photocycloaddition | Alkene precursors, Photosensitizer, LED light source | Short reaction times, improved yields, high safety, and consistency. researchgate.netalmacgroup.com | Requires specialized flow reactor and photochemical equipment. | ~88% rsc.org | Excellent for large-scale, easy to scale-up. |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Dimethylamino Cyclobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 3-(Dimethylamino)cyclobutan-1-ol (B1456704), offering a window into the electronic environment of each nucleus and the spatial relationships between atoms. The puckered nature of the cyclobutane (B1203170) ring introduces a layer of complexity to the conformational analysis of this molecule.

1D NMR (¹H, ¹³C) Methodologies

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide the initial and fundamental data for structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) Range (Hz) | Assignment |

| ¹H | ~4.5 | m | - | CH-OH |

| ¹H | Variable | m | 6-8 | Cyclobutane ring protons |

| ¹H | Variable | s | - | N(CH₃)₂ |

| ¹³C | ~70 | - | - | C-OH |

| ¹³C | Variable | - | - | Cyclobutane ring carbons |

| ¹³C | Variable | - | - | N(CH₃)₂ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and the specific isomer (cis or trans).

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of this compound and for elucidating its three-dimensional structure. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of the spin systems within the molecule. This is particularly useful for establishing the connectivity of the protons on the cyclobutane ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.comsdsu.edu This technique is crucial for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons. For example, correlations between the methyl protons of the dimethylamino group and the carbons of the cyclobutane ring can definitively establish the attachment point of the dimethylamino substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of atoms, regardless of whether they are connected by chemical bonds. researchgate.net It detects through-space interactions (Nuclear Overhauser Effects) between protons that are close to each other in space (typically within 5 Å). For this compound, NOESY is instrumental in differentiating between cis and trans isomers. For instance, in a cis isomer, a NOE would be expected between the proton of the hydroxyl group and the protons of the dimethylamino group if they are on the same face of the ring. In contrast, a trans isomer would show different NOE correlations.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. A broad absorption band in the region of 3400 cm⁻¹ is a clear indicator of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The C-N stretching vibration of the dimethylamino group typically appears in the fingerprint region of the spectrum. Other characteristic peaks include those for C-H stretching and bending vibrations of the cyclobutane ring and methyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com While strong IR absorptions are observed for polar bonds like O-H and C-O, Raman spectroscopy is often more sensitive to the vibrations of non-polar or less polar bonds, such as the C-C bonds of the cyclobutane ring. The combination of IR and Raman data can lead to a more complete vibrational assignment for the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3600 - 3200 | Weak | Broad, Strong |

| C-H Stretch (sp³) | 3000 - 2850 | 3000 - 2850 | Strong |

| C-N Stretch | ~1250 - 1020 | Variable | Medium |

| C-O Stretch | ~1260 - 1000 | Weak | Strong |

| C-C Stretch (ring) | Variable | Variable | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, typically to within a few parts per million. researchgate.net This precision allows for the unambiguous determination of the elemental composition of this compound. For the protonated molecule [M+H]⁺, the calculated exact mass for the molecular formula C₆H₁₄NO⁺ is 116.1075. An experimentally determined HRMS value that closely matches this calculated mass provides strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis to probe the fragmentation pathways of a selected ion. nationalmaglab.orgyoutube.com In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). unt.edu The analysis of these product ions in the second stage of the mass spectrometer provides valuable structural information.

The fragmentation pattern of this compound is expected to be influenced by the presence of the hydroxyl and dimethylamino groups, which can direct the fragmentation pathways. Common fragmentation pathways for cyclic amino alcohols include the loss of water (H₂O) from the protonated molecule, as well as cleavage of the cyclobutane ring. The specific fragment ions observed can help to confirm the connectivity of the atoms within the molecule and distinguish it from other isomers.

Table 3: Predicted Major Fragmentation Pathways for Protonated this compound in MS/MS

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| 116.1 | Loss of Water | 98.1 | H₂O |

| 116.1 | Ring Cleavage | Various | CₓHᵧ, CₓHᵧN |

| 98.1 | Further Fragmentation | Various | CₓHᵧ |

X-ray Crystallography for Solid-State Molecular Architecture Determination

For this compound, the key structural feature of interest is the conformation of the cyclobutane ring. Contrary to a simple planar depiction, four-membered rings are inherently strained and adopt a puckered or "butterfly" conformation to alleviate this strain. This puckering results in a non-planar arrangement with out-of-plane dihedral angles. Computational studies on similar cyclobutanol (B46151) systems suggest this puckering angle is approximately 25 degrees. The substituents—the hydroxyl and dimethylamino groups—can exist in either cis or trans relationships and can occupy pseudo-axial or pseudo-equatorial positions on the puckered ring.

The table below presents representative crystallographic data that would be expected from an X-ray diffraction analysis of a substituted cyclobutane derivative, illustrating the type of information obtained from such an experiment.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a powerful method within this class used to determine the absolute configuration of enantiomers in solution. A CD spectrum plots the difference in absorption of left and right circularly polarized light (Δε) against wavelength, with positive or negative peaks known as Cotton effects.

The direct application of CD spectroscopy to this compound is challenging because the native chromophores (the hydroxyl and amino groups) absorb in the far-UV region and are weak, resulting in negligible CD signals. To overcome this, a common strategy involves derivatization or complexation with an auxiliary chromophore. For amino alcohols, this is often achieved by forming a coordination complex with a transition metal ion, such as cobalt(III) or copper(II). nih.govpublish.csiro.auoup.com

In this approach, the chiral ligand, this compound, chelates to the metal center, inducing a chiral arrangement of the ligands around the metal. This chirality is then imposed on the metal's d-d electronic transitions, which occur at visible wavelengths and are CD-active. oup.compublish.csiro.au The resulting CD spectrum shows distinct Cotton effects whose signs are directly correlated to the absolute configuration of the stereogenic centers in the amino alcohol ligand. Empirical rules, developed from studying numerous similar complexes, allow for the unambiguous assignment of the R/S configuration based on the observed CD spectrum. acs.org

For the cis and trans isomers of this compound, each enantiomeric pair (e.g., (1R,3R) vs. (1S,3S) for the trans isomer) would produce mirror-image CD spectra when complexed to an achiral metal center. The table below illustrates the hypothetical, yet characteristic, CD data that would be observed for such complexes, enabling the determination of their absolute configurations.

Chemical Reactivity and Mechanistic Investigations of 3 Dimethylamino Cyclobutan 1 Ol

Transformations Involving the Hydroxyl Functionality

The hydroxyl group is a versatile site for chemical modification, enabling oxidation, esterification, etherification, and dehydration reactions.

The secondary alcohol of 3-(dimethylamino)cyclobutan-1-ol (B1456704) can be oxidized to the corresponding ketone, 3-(dimethylamino)cyclobutanone. This transformation is a common and predictable reaction for secondary alcohols. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale.

Common oxidizing agents include chromium-based reagents like chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄). The resulting 3-(dimethylamino)cyclobutanone is a key intermediate in the synthesis of more complex molecules. Its characterization is typically achieved through standard spectroscopic methods. For instance, in the ¹³C NMR spectrum, the appearance of a carbonyl carbon signal (C=O) in the range of 200-210 ppm and the disappearance of the alcohol carbon signal would confirm the oxidation. orientjchem.org The infrared (IR) spectrum would show a characteristic strong absorption band for the carbonyl group around 1780 cm⁻¹, indicative of a ketone within a four-membered ring. thieme-connect.de

| Oxidation Reaction of this compound | |

| Starting Material | This compound |

| Typical Oxidizing Agents | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

| Product | 3-(Dimethylamino)cyclobutanone |

| Key Spectroscopic Changes | ¹³C NMR: Appearance of C=O signal (~200-210 ppm) orientjchem.orgIR: Appearance of C=O stretch (~1780 cm⁻¹) thieme-connect.de |

The hydroxyl group of this compound can undergo esterification by reacting with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. evitachem.comevitachem.com This reaction is typically catalyzed by an acid, such as sulfuric acid, in what is known as a Fischer esterification. masterorganicchemistry.comchemguide.co.uk The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. masterorganicchemistry.comchemguide.co.uk Alternatively, more reactive acylating agents like acyl chlorides can be used, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Etherification, the formation of an ether linkage, can also be achieved. This generally involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (Williamson ether synthesis).

Studies on analogous 1,3-dimethylamino alcohols have shown that the esterification reaction can proceed via an intramolecular general base-catalyzed formation of a cyclic tetrahedral intermediate, particularly with reagents like N-acetylimidazole. rsc.org

| Esterification & Etherification Reactions | |

| Reaction Type | Reactant |

| Esterification | Carboxylic acid (or derivative) evitachem.comevitachem.com |

| Etherification | Alkyl halide (after deprotonation) |

Under acidic conditions and with heating, this compound can undergo a dehydration reaction to form 3-(dimethylamino)cyclobutene. This elimination reaction involves the loss of a water molecule from the alcohol and a hydrogen atom from an adjacent carbon. The regioselectivity of this reaction is influenced by the stability of the resulting alkene. The formation of the endocyclic double bond within the four-membered ring is a common outcome for cyclobutanol (B46151) dehydration.

Reactions at the Dimethylamino Moiety

The tertiary dimethylamino group is a key reactive site, capable of acting as a nucleophile or a base.

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic, allowing it to react with alkylating agents such as alkyl halides. This reaction, known as N-alkylation, can lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net This process, often referred to as quaternization, converts the neutral tertiary amine into a positively charged quaternary ammonium species. researchgate.net The quaternized product will have significantly different physical and chemical properties, including increased water solubility and a change in its biological activity profile. The degree of quaternization can often be controlled by adjusting the stoichiometry of the reactants. researchgate.net

The dimethylamino group can, under specific conditions, be a target for substitution or can participate in elimination reactions. thieme-connect.de While direct nucleophilic substitution of the dimethylamino group is generally difficult due to its poor leaving group ability, it can be made possible by first converting it into a better leaving group. For instance, protonation of the amine can facilitate its departure in certain intramolecular cyclization reactions.

In some contexts, the dimethylamino group can be involved in elimination reactions, particularly in processes analogous to the Hofmann elimination. thieme-connect.de This would typically require quaternization of the nitrogen first, followed by treatment with a strong base to induce elimination and form an alkene. Such reactions often proceed through an E2 mechanism. masterorganicchemistry.com

| Reactions at the Dimethylamino Group | |

| Reaction Type | Reagent |

| N-Alkylation/Quaternization | Alkyl halide |

| Nucleophilic Substitution | (Requires activation) |

| Elimination (Hofmann-type) | (Requires quaternization and base) |

Formation of N-Oxides and Related Derivatives

The tertiary dimethylamino group in this compound is susceptible to oxidation to form the corresponding N-oxide. This transformation converts the non-polar tertiary amine into a highly polar functional group, significantly altering the molecule's properties and reactivity. wikipedia.org The general synthesis of amine N-oxides is typically achieved by treating the tertiary amine with a suitable oxidizing agent. wikipedia.orgliverpool.ac.uk

Commonly employed oxidants for this purpose include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone). organic-chemistry.org The reaction is generally efficient and proceeds under mild conditions. For this compound, the reaction would yield 3-(dimethylamino-N-oxide)cyclobutan-1-ol.

The resulting N-oxide is a versatile intermediate. It is a weak base and can act as a protecting group for the amine. wikipedia.org Furthermore, treatment of tertiary amine N-oxides with strong bases can lead to the formation of azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions to construct pyrrolidine (B122466) rings. nsf.gov

Table 1: Common Oxidizing Agents for N-Oxide Formation

| Oxidizing Agent | Typical Reaction Conditions | Comments |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvent, often at room temperature. | A common, "green" oxidant. |

| m-CPBA | Chlorinated solvents (e.g., CH₂Cl₂) at 0°C to room temperature. | Highly effective, but peroxy acids can be hazardous. |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Biphasic or aqueous systems, often buffered. | A stable, versatile, and metal-free oxidant. organic-chemistry.org |

| Caro's Acid (H₂SO₅) | Prepared in situ from H₂O₂ and H₂SO₄. | A powerful, specialized oxidizing agent. wikipedia.org |

Cyclobutane (B1203170) Ring-Opening and Rearrangement Reactions

The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it prone to reactions that relieve this strain, such as ring-opening or rearrangement to form less-strained five- or six-membered rings. colab.ws

Thermally and Photochemically Induced Ring Transformations

Thermal and photochemical conditions can provide the energy required to initiate transformations of the cyclobutane ring. Photochemical reactions, in particular, offer pathways to unique molecular architectures that may be inaccessible through ground-state thermal reactions. acs.org

Photochemical Rearrangements: Upon UV irradiation, cyclobutane derivatives can undergo various rearrangements. For instance, the Cargill rearrangement describes the photo-induced acid-catalyzed rearrangement of a bicyclic cyclobutanone (B123998) to a bridged bicyclo[3.2.1]octane system. acs.org While this compound is not a ketone, its derivatives could be engineered to undergo similar transformations. Photochemical ring-contraction is another possibility, which has been observed in related systems to produce highly substituted cyclopropanes. bris.ac.uk

Thermally Induced Reactions: At elevated temperatures, the cyclobutane ring can undergo cleavage. These reactions are often less selective than photochemical or catalyzed reactions. Pericyclic reactions, such as the retro-[2+2] cycloaddition, could lead to ring-opening, though this typically requires specific substitution patterns (e.g., vinylcyclobutanes).

Acid- or Base-Catalyzed Rearrangements

The presence of both hydroxyl and amino groups makes this compound susceptible to rearrangements under both acidic and basic conditions.

Acid-Catalyzed Rearrangements: In the presence of acid, the hydroxyl group can be protonated to form a good leaving group (water). Departure of this group would generate a secondary cyclobutyl carbocation. This unstable intermediate is highly prone to rearrangement. A 1,2-hydride shift would lead to a more stable tertiary carbocation adjacent to the nitrogen atom, or more likely, a semi-pinacol type rearrangement could occur, leading to ring expansion or contraction. rsc.org For example, acid-catalyzed rearrangement of cyclic β-amino alcohols can proceed through an aziridinium (B1262131) intermediate, culminating in ring expansion. arkat-usa.org

Base-Catalyzed Rearrangements: While less common for this specific substrate, base-catalyzed rearrangements are known for related structures. For instance, a base-mediated two-carbon ring contraction of a β-hydroxyketone has been reported to form a functionalized cyclopentene. tu-dortmund.de

Ring Expansion and Contraction Methodologies in Synthesis

The strained cyclobutane ring serves as a valuable precursor for constructing other ring systems through controlled expansion or contraction. rsc.orgntu.ac.uk

Ring Expansion: This is a common fate for cyclobutane derivatives. The rearrangement of 1-vinylcyclobutanols to cyclopentanones is a well-established method. unizar.es A study noted that placing a dimethylamino group on the ring could stabilize a cationic intermediate, facilitating the rearrangement process. unizar.es Reagents like diethylaminosulfur trifluoride (DAST) are known to induce ring expansion in cyclic β-amino alcohols, proceeding through neighboring group participation by the amine. arkat-usa.org

Ring Contraction: Methodologies such as the Wolff rearrangement of α-diazoketones or the Favorskii rearrangement of α-haloketones can contract a larger ring to a cyclobutane, but can also be applied to contract cyclobutane rings to cyclopropanes. rsc.org For example, irradiation of a diazoketone derived from a cyclobutanone could lead to a cyclopropyl (B3062369) ester after ring contraction and trapping with an alcohol. rsc.org

Table 2: Potential Rearrangement Pathways for this compound Derivatives

| Reaction Type | Required Derivative | Conditions | Potential Product |

| Semi-Pinacol Rearrangement | This compound | Acid (e.g., H₂SO₄, TsOH) | Ring-expanded pyrrolidine or piperidine (B6355638) derivatives |

| DAST-Induced Expansion | This compound | DAST | Ring-expanded fluorinated azacycle |

| Wolff Rearrangement | α-Diazoketone from 3-(dimethylamino)cyclobutanone | Photochemical (hν) or thermal (Δ) | Cyclopropanecarboxylic acid derivative |

| Photochemical Contraction | Lactam derivative | Photochemical (hν) | Cyclopropane derivative |

Stereochemical Control and Diastereoselectivity in Chemical Transformations

The stereochemistry of this compound, which exists as cis and trans diastereomers, is a critical factor in its reactivity. The puckered, non-planar conformation of the cyclobutane ring places substituents in pseudo-axial or pseudo-equatorial positions, influencing the approach of reagents and the stereochemical outcome of reactions.

Controlling the diastereoselectivity of reactions on the cyclobutane ring is paramount for its use in stereospecific synthesis. acs.org

Influence of Reactant Stereochemistry: In the cis isomer, the hydroxyl and dimethylamino groups are on the same face of the ring, which could allow for intramolecular hydrogen bonding or concerted reactions. In the trans isomer, these groups are on opposite faces, precluding such interactions. This difference will dictate the stereochemical course of many reactions. For example, an acid-catalyzed semi-pinacol rearrangement of the trans isomer might lead to a different product distribution compared to the cis isomer due to the different anti-periplanar relationships of the migrating bonds.

Diastereoselective Reactions: Many of the transformations discussed, such as photochemical ring contractions and acid-catalyzed rearrangements, can proceed with high levels of diastereoselectivity. bris.ac.ukrsc.org For instance, the acid-catalyzed rearrangement of an epoxide derived from a cyclobutene (B1205218) has been shown to yield a single diastereomer of the product. rsc.org The stereochemical outcome is often dictated by minimizing steric hindrance and achieving the most stable transition state geometry.

Investigation of Reaction Mechanisms and Kinetics

Understanding the detailed mechanisms and kinetics of the reactions of this compound is essential for optimizing reaction conditions and predicting product outcomes.

Mechanistic Pathways: The reactions of this compound likely proceed through well-understood, albeit complex, mechanistic pathways.

Acid-catalyzed rearrangements would involve initial protonation of the hydroxyl or amino group, followed by the formation of a carbocation or a bridged aziridinium ion intermediate. arkat-usa.orgmasterorganicchemistry.com The subsequent step, a 1,2-shift, would be the rearrangement itself, followed by deprotonation or trapping by a nucleophile to yield the final product.

Photochemical transformations proceed via electronically excited states of the molecule. The mechanism would involve photoexcitation, followed by processes like intersystem crossing to a triplet state, and subsequent bond cleavage, radical formation, or concerted rearrangement to form the product. acs.orgacs.org

N-Oxidation follows a mechanism where the nucleophilic nitrogen atom of the amine attacks the electrophilic oxygen of the oxidant (e.g., m-CPBA).

Theoretical and Computational Chemistry Studies of 3 Dimethylamino Cyclobutan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Properties.pleiades.onlinetandfonline.com

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Dimethylamino)cyclobutan-1-ol (B1456704), which arise from the arrangement of its electrons and nuclei. pleiades.online These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and other related characteristics. montana.edu

| Parameter | Description | Typical Computational Approach |

|---|---|---|

| Ground State Geometry | The lowest energy arrangement of atoms in the molecule. | DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p). nih.gov |

| Bond Lengths & Angles | Distances between atomic nuclei and angles between adjacent bonds. | Geometry optimization using DFT. |

| Dihedral Angles | Angles between planes through two sets of three atoms, defining the ring pucker and substituent orientations. | Calculated from the optimized geometry. |

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods, which are based on first principles without empirical parameters, provide a detailed picture of the molecular orbitals (MOs) of this compound. montana.edu These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are used to analyze the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chem-soc.si The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. nih.gov For instance, a smaller HOMO-LUMO gap suggests that the molecule can be more easily excited. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, helps to understand charge distribution, hybridization, and intramolecular interactions like hydrogen bonding. tandfonline.com

| Analysis | Information Gained | Common Ab Initio Methods |

|---|---|---|

| Molecular Orbitals (HOMO/LUMO) | Provides insights into reactivity, and electronic transition energies. chem-soc.si | HF, MP2, CASSCF. montana.eduaps.org |

| Electron Density Distribution | Reveals the probability of finding an electron in a particular region of the molecule. | Calculated from the wavefunction. |

| Natural Bond Orbital (NBO) Analysis | Describes charge distribution, hybridization, and intramolecular interactions. tandfonline.com | Performed on the calculated wavefunction. |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the cyclobutane (B1203170) ring and the rotation around the C-O and C-N bonds mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface that governs their interconversion. nih.govresearchgate.net

Due to the puckered nature of the cyclobutane ring, the substituents can be in either axial or equatorial positions. Furthermore, rotation of the hydroxyl and dimethylamino groups leads to additional conformers. Computational methods can systematically explore these possibilities to locate the minimum energy conformations and the transition states that connect them. This mapping of the conformational energy landscape is crucial for understanding which structures are most likely to be present at a given temperature and how they might influence the molecule's reactivity and spectroscopic properties. mdpi.com For example, studies on similar cyclobutanol (B46151) systems have shown that the equatorial conformer is often more stable.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. acs.org

For instance, in a reaction such as an esterification or oxidation, theoretical calculations can identify the transition state structure, which is the highest energy point along the reaction coordinate. rsc.org The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Methods like QST2 (Quadratic Synchronous Transit) or nudged elastic band (NEB) are often used to locate transition states. Characterizing the vibrational frequencies of the transition state (one imaginary frequency) confirms its identity. These studies can reveal whether a reaction proceeds through a concerted mechanism or involves discrete intermediates.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of this compound in a solvent. mit.edu This is crucial for understanding its properties in a more realistic chemical environment.

MD simulations treat atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system. mit.edu These simulations can track the positions and velocities of all atoms over time, providing a dynamic picture of how the molecule interacts with solvent molecules. This allows for the study of solvation effects, such as the formation of hydrogen bonds between the hydroxyl group of the cyclobutanol and water molecules. MD simulations can also be used to explore the phase behavior of mixtures containing this compound. chemrxiv.orgresearchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure verification and interpretation. schrodinger.comlehigh.eduarxiv.org

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions can aid in the assignment of complex experimental NMR spectra. uobasrah.edu.iq

IR Spectroscopy : By calculating the vibrational frequencies of the molecule, it is possible to generate a theoretical infrared (IR) spectrum. nih.gov The calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching of the O-H bond or the C-N bond.

UV-Vis Spectroscopy : Time-dependent density functional theory (TD-DFT) is the most common method for predicting electronic excitation energies and, consequently, the UV-Vis absorption spectrum. nih.gov This can help to understand the electronic transitions responsible for the observed absorption bands. researchgate.net

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

|---|---|---|

| NMR (Nuclear Magnetic Resonance) | Chemical Shifts (¹H, ¹³C), Coupling Constants. arxiv.org | GIAO, often with DFT (e.g., B3LYP). nih.gov |

| IR (Infrared) | Vibrational Frequencies and Intensities. arxiv.org | DFT frequency calculations. nih.gov |

| UV-Vis (Ultraviolet-Visible) | Electronic Excitation Energies and Oscillator Strengths. arxiv.org | Time-Dependent DFT (TD-DFT). nih.gov |

Synthetic Applications of 3 Dimethylamino Cyclobutan 1 Ol and Its Derivatives in Organic Chemistry

Utilization as a Key Building Block in Complex Molecule Synthesis

The cyclobutane (B1203170) motif is a key structural element in numerous biologically active compounds and natural products. The strained nature of the four-membered ring of 3-(dimethylamino)cyclobutan-1-ol (B1456704) provides a unique conformational rigidity that can be exploited in the design of complex molecules. Synthetic chemists utilize this compound as a starting material or a key intermediate to introduce the cyclobutane scaffold into larger, more intricate structures.

One of the primary methods for its preparation is the reductive amination of cyclobutanone (B123998) with dimethylamine (B145610), a process that is both efficient and scalable. The presence of both a hydroxyl and a dimethylamino group allows for sequential or orthogonal functionalization, providing access to a diverse array of substituted cyclobutane derivatives. These derivatives can then be further elaborated into more complex targets through various synthetic transformations, including [2+2] photocycloadditions, which are instrumental in creating multiple carbon-carbon bonds in a single step and accessing frameworks with multiple stereocenters. acs.org

The application of this compound and its derivatives extends to the synthesis of various complex molecules, including those with potential therapeutic applications. For instance, derivatives of this compound have been investigated as intermediates in the synthesis of inhibitors for enzymes like hematopoietic prostaglandin (B15479496) D synthase (H-PGDS), which is implicated in conditions such as Duchenne Muscular Dystrophy. google.com

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the use of chiral ligands to control the stereochemical outcome of chemical reactions. Chiral 1,3-amino alcohols and their derivatives, such as those that can be derived from this compound, are a significant class of ligands for various metal-catalyzed asymmetric transformations. researchgate.net The development of enantiomerically and diastereomerically enriched cyclobutane amines and amides is an active area of research, with applications in asymmetric synthesis. google.com

While direct applications of this compound as a chiral ligand are still emerging, the synthesis of chiral vic-disubstituted cyclobutane scaffolds containing 1,3-amino alcohol and 1,3-diamine functionalities has been reported. researchgate.net These chiral scaffolds have shown promise as organocatalysts and as ligands in metal-catalyzed reactions. For example, chiral 1,3-diamines have been successfully employed as ligands in the ruthenium(II)-catalyzed asymmetric transfer hydrogenation of aryl ketones. researchgate.net

The synthesis of these chiral cyclobutane derivatives often starts from readily available chiral precursors and involves diastereodivergent strategies to access different stereoisomers. researchgate.net The resulting chiral amino alcohols and diamines can then be evaluated for their effectiveness in inducing enantioselectivity in various reactions, such as the addition of diethylzinc (B1219324) to aldehydes. researchgate.net The development of novel chiral ligands based on the cyclobutane framework is a promising avenue for advancing asymmetric catalysis. google.com

Scaffold for the Development of Novel Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The functional groups present in this compound provide convenient handles for its conversion into a variety of heterocyclic systems. acs.org

The hydroxyl and dimethylamino groups can participate in cyclization reactions to form fused or spirocyclic heterocyclic structures. For instance, the reaction of this compound derivatives with appropriate reagents can lead to the formation of pyrimidine-based heterocycles. nih.gov In one reported synthesis, a derivative of this compound was reacted with 2,4-dichloropyrimidine (B19661) to furnish a 3-((2-chloropyrimidin-4-yl)(methyl)amino)cyclobutan-1-ol, which serves as a precursor for further elaboration into more complex heterocyclic systems. nih.gov

The synthesis of novel heterocyclic compounds from non-heterocyclic precursors is a fundamental goal in organic chemistry. The use of building blocks like this compound allows for the construction of unique heterocyclic scaffolds that may possess interesting biological or material properties. The development of synthetic methodologies to convert this cyclobutane derivative into diverse heterocyclic systems remains an active area of research. clockss.org

Precursor in the Rational Design and Synthesis of Advanced Organic Materials or Intermediates for Bioactive Compounds

The dimethylamino group is a common pharmacophore found in a wide range of FDA-approved drugs, contributing to their biological activity. rsc.org The presence of this functional group in this compound makes it an attractive precursor for the synthesis of new bioactive compounds. cymitquimica.com Its use as a building block allows for the introduction of the dimethylamino-substituted cyclobutane moiety into potential drug candidates.

The synthesis of various bioactive molecules often involves the use of key intermediates that can be prepared from commercially available starting materials. This compound and its hydrochloride salt are available as building blocks for research and development. cymitquimica.comachemblock.combiosynth.com This accessibility facilitates its use in the synthesis of a wide array of compounds, including those with potential applications in treating central nervous system disorders, pain, and other conditions. rsc.org

Furthermore, the unique electronic and steric properties of the cyclobutane ring, combined with the functionality of the dimethylamino and hydroxyl groups, make this compound a candidate for the development of advanced organic materials. For example, derivatives of similar cyclobutanol (B46151) compounds have been explored for their potential in creating materials with specific optical or electronic properties. The ability to systematically modify the structure of this compound allows for the fine-tuning of its properties for specific material applications.

Exploration of 3 Dimethylamino Cyclobutan 1 Ol Analogues and Derivatives

Systematic Structural Modifications at the Hydroxyl Group

The hydroxyl group of 3-(Dimethylamino)cyclobutan-1-ol (B1456704) is a primary site for structural modification, readily undergoing reactions typical of secondary alcohols. These modifications are crucial for altering the compound's polarity, and for introducing new functional groups that can modulate biological activity or material properties.

Key modifications include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(dimethylamino)cyclobutanone. This transformation fundamentally changes the electronic and steric properties of the molecule, removing the hydrogen-bond donating capability of the hydroxyl group.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters. This modification can be used to introduce a wide variety of substituents, thereby altering properties like lipophilicity.

Etherification: Formation of ethers through reactions such as Williamson ether synthesis introduces different alkyl or aryl groups. This can impact the molecule's solubility and steric bulk.

| Modification Type | Reagent Example | Product Class | Key Feature Change |

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone | Loss of H-bond donor, increased planarity at C1 |

| Esterification | Acetic anhydride | Ester | Increased lipophilicity, introduction of a carbonyl group |

| Etherification | Methyl iodide, NaH | Ether | Altered polarity and steric bulk |

Systematic Structural Modifications at the Dimethylamino Group

Quaternization: Reaction with alkyl halides leads to the formation of quaternary ammonium (B1175870) salts. This introduces a permanent positive charge, significantly increasing water solubility and altering potential biological interactions.

N-Dealkylation/Substitution: While less direct, it is possible to replace one or both methyl groups with other alkyl or functionalized groups. For instance, derivatives where the nitrogen is part of a different functional group have been synthesized. A notable example involves the reaction of 3-(methylamino)cyclobutan-1-ol (B1423375) with 2,4-dichloropyrimidine (B19661). This reaction results in the substitution of one of the chlorine atoms on the pyrimidine (B1678525) ring, yielding 3-((2-chloropyrimidin-4-yl)(methyl)amino)cyclobutan-1-ol. nih.gov This derivative can be further modified, for example, by a Suzuki coupling reaction with a vinylboronic acid ester to produce 3-(methyl(2-vinylpyrimidin-4-yl)amino)cyclobutan-1-ol. nih.gov

| Derivative | Synthetic Precursor | Key Modification |

| 3-((2-Chloropyrimidin-4-yl)(methyl)amino)cyclobutan-1-ol | 3-(Methylamino)cyclobutan-1-ol | Substitution of a methyl group with a chloropyrimidinyl group. nih.gov |

| 3-(Methyl(2-vinylpyrimidin-4-yl)amino)cyclobutan-1-ol | 3-((2-Chloropyrimidin-4-yl)(methyl)amino)cyclobutan-1-ol | Replacement of the chloro substituent with a vinyl group. nih.gov |

Cyclobutane (B1203170) Ring Substitutions and Isomeric Investigations

Modifying the cyclobutane ring itself introduces another layer of structural diversity. This can involve adding substituents to the ring or altering the stereochemical arrangement of the existing groups. The synthesis of cyclobutane rings with four different substituents has been achieved through methods like intermolecular [2+2] cross-photoreactions in the solid state, highlighting the advanced strategies available for creating complex cyclobutane scaffolds. nih.gov

The relationship between the hydroxyl and dimethylamino groups (cis or trans) significantly influences the molecule's shape and properties. The synthesis of specific stereoisomers is crucial for understanding structure-activity relationships. Diastereodivergent synthetic methods have been developed to selectively prepare different stereoisomers of 1,3-amino alcohols on a cyclobutane scaffold from a common chiral precursor. researchgate.net These methods allow for the controlled synthesis of both cis and trans isomers, which is essential for applications in areas like organocatalysis. researchgate.net The ability to regioselectively manipulate functional groups in the resulting products provides access to a wide range of derivatives. researchgate.net

Design and Synthesis of Novel Cyclobutane-Containing Amino Alcohols

The development of novel cyclobutane-containing amino alcohols is an active area of research, driven by the search for new building blocks for drug discovery and materials science. researchgate.net Synthetic strategies often focus on creating conformationally restricted analogues of known bioactive molecules.

Key synthetic approaches include:

[2+2] Photocycloaddition: This powerful method allows for the construction of the cyclobutane ring from two alkene precursors. For example, a novel diacid containing a cyclobutane ring was synthesized from sorbic acid using this technique. nih.gov This highlights a clean and efficient route to cyclobutane structures.

Ring Contraction: Synthesizing cyclobutanes from larger, more readily available rings is another strategy. researchgate.net

Functionalization of Cyclobutanone (B123998): As in the synthesis of the parent compound, reductive amination of substituted cyclobutanones is a versatile method for creating a variety of amino alcohol derivatives.

Modular Synthesis: A modular and stereoselective synthesis of cyclobutane β-amino alcohols has been developed utilizing the electronic asymmetry of the B-N bond in 1,2-azaborine (B1258123) through photocyclization. digitellinc.com

| Synthetic Method | Description | Example Application |

| [2+2] Photocycloaddition | Dimerization of alkenes using UV light to form a cyclobutane ring. nih.gov | Synthesis of a cyclobutane diacid from sorbic acid. nih.gov |

| Diastereodivergent Synthesis | Use of a common chiral precursor to selectively produce different diastereomers. researchgate.net | Preparation of chiral cis and trans-1,3-amino alcohols. researchgate.net |

| Photocyclization of 1,2-azaborine | Modular and stereoselective synthesis of cyclobutane β-amino alcohols. digitellinc.com | Creation of specific cyclobutane amino alcohol stereoisomers. digitellinc.com |

| Intermolecular [2+2] cross-photoreaction | Solid-state reaction to form a cyclobutane ring with four different substituents. nih.gov | Generation of chiral carbon scaffolds. nih.gov |

Structure-Reactivity and Structure-Property Relationship Studies within Analogues

The systematic synthesis of analogues allows for detailed studies of how specific structural features influence the reactivity and properties of the molecule. The rigid, puckered nature of the cyclobutane ring fixes the spatial relationship between substituents, making these compounds excellent models for such studies. researchgate.net

For example, the cis and trans isomers of 1,3-disubstituted cyclobutanes exhibit different physical properties and reactivity due to the distinct spatial arrangement of their functional groups. researchgate.net In the context of organocatalysis, the specific stereochemistry of chiral cyclobutane-containing 1,3-amino alcohols and their derivatives, such as thioureas, is critical for their catalytic activity and enantioselectivity in reactions like asymmetric Michael additions. researchgate.net

Furthermore, the introduction of substituents on the cyclobutane ring can induce ring strain or steric hindrance that alters reaction pathways. For instance, the semipinacol rearrangement of 1-alkenylcyclobutanols is a reaction where the cyclobutane ring expands to a cyclopentanone, a process influenced by substituents on the ring. ehu.es Studying these transformations provides insight into the fundamental reactivity of strained ring systems.

Analytical Methodologies for the Detection and Characterization of 3 Dimethylamino Cyclobutan 1 Ol in Research Settings

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are fundamental in the analysis of 3-(Dimethylamino)cyclobutan-1-ol (B1456704), allowing for the separation of the compound from impurities and the resolution of its isomers.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected as they exit the column. For this compound, GC can be used to assess its purity by separating it from starting materials, byproducts, and residual solvents. While specific validated GC methods for this compound are not extensively detailed in the public literature, general GC principles are applicable. scispace.com A non-polar or mid-polar capillary column would likely be suitable, with temperature programming to ensure efficient separation. scholarsresearchlibrary.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including this compound. HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. Both normal-phase and reversed-phase HPLC can be employed. For a polar compound like this compound, reversed-phase HPLC using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is a common approach. The addition of additives to the mobile phase, such as acids or bases, can improve peak shape and resolution. csfarmacie.cz HPLC is instrumental in monitoring reaction progress and confirming the purity of the final product.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses chiral centers, it can exist as enantiomers. The separation and quantification of these enantiomers are critical, especially in pharmaceutical applications where one enantiomer may have desired activity while the other is inactive or even detrimental. Chiral chromatography is the primary method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely recognized for their effectiveness in separating a variety of chiral compounds. csfarmacie.czresearchgate.net The selection of the appropriate chiral column and mobile phase is crucial for achieving optimal enantioseparation. scispace.com

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. gnoscience.com This technique is particularly useful for the analysis of charged or polar compounds. For the analysis of this compound, its basic nature allows for protonation and subsequent separation in a capillary filled with a background electrolyte. CE can be a powerful tool for purity assessment and, with the addition of chiral selectors to the background electrolyte, for enantiomeric purity analysis. mdpi.com The use of cyclodextrins as chiral selectors in CE has proven effective for the enantioseparation of various amino alcohols. mdpi.com

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. unar.ac.idbotanyjournals.com As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its definitive identification. GC-MS is invaluable for identifying impurities and confirming the structure of the main compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. ulisboa.ptfrontiersin.org This technique is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC. LC-MS can provide molecular weight information and, through tandem mass spectrometry (MS/MS), detailed structural information by fragmenting the parent ion. frontiersin.orgphcogj.com This is a powerful tool for the characterization of this compound and its related substances.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Dimethylamino)cyclobutan-1-ol, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination or transamination reactions. For example, trans-3-(((3-Methyloxetan-3-yl)methyl)amino)-3-propylcyclobutan-1-ol derivatives are synthesized via transamination of cyclobutanone intermediates with aldehydes under acidic catalysis, followed by purification via silica gel chromatography . Optimization includes adjusting stoichiometry (e.g., aldehyde-to-amine ratio), temperature control (20–60°C), and use of reducing agents like NaBH4 or LiAlH4. Yield improvements (e.g., 43–59%) are achieved by iterative solvent selection (e.g., EtOAc/cHex gradients) and catalyst screening .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. For instance, 1D NOE experiments resolve cis/trans configurations in cyclobutane derivatives by analyzing spatial proton proximity . High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., C11H17NO for phenylpropanol analogs), while LC-MS ensures purity (>97%) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what strategies enable enantioselective synthesis?

- Methodological Answer : Enantiomers exhibit divergent biological interactions; e.g., (R)-3-(Dimethylamino)-1-phenylpropan-1-ol shows higher receptor affinity than its (S)-counterpart in neurological studies . Asymmetric synthesis methods include chiral auxiliaries (e.g., oxazolidinones) or enantioselective catalysis (e.g., palladium-ligand complexes). For cyclobutane derivatives, 1D NOE and X-ray crystallography confirm stereochemical assignments, with enantiomeric excess (ee) quantified via chiral HPLC .

Q. What in vitro models are used to assess the neuroprotective or cytotoxic effects of this compound derivatives?

- Methodological Answer : Neuronal cell lines (e.g., SH-SY5Y or PC12) are treated with derivatives to measure viability (MTT assay) and apoptosis markers (caspase-3 activation). For neuroprotection, oxidative stress models (H2O2-induced damage) evaluate ROS reduction via fluorescence probes (e.g., DCFH-DA) . Dose-response curves (IC50 values) and comparative studies with control compounds (e.g., rivastigmine) validate specificity .

Q. How can researchers resolve contradictory data on the reactivity of this compound in different chemical environments?